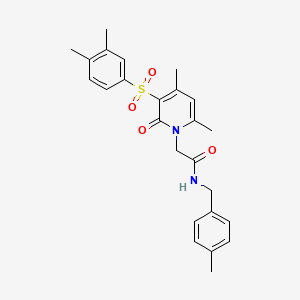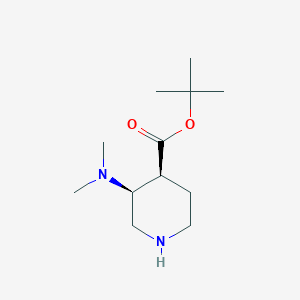
(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride, also known as CMP-PIP-HCl, is an organic compound that is widely used in scientific research. It is a derivative of the piperidine class of compounds and has a variety of applications in laboratory experiments. CMP-PIP-HCl has a wide range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Interactions
One study discusses the participation of D1-D4 dopamine receptors in the pro-cognitive effects of specific peptides, suggesting that compounds targeting these receptors can modulate memory processes in a brain region-specific manner. Such interactions indicate potential applications in treating cognitive disorders or enhancing memory functions (J. Braszko, 2010).
Carcinogenic Potential of Aromatic Amines
Research on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a structurally related compound, highlights the carcinogenic potential of certain aromatic amines formed during food processing. This underscores the importance of studying similar compounds for their mutagenic and carcinogenic risks, especially in dietary contexts (S. F. Teunissen et al., 2010).
Synthesis of N-Heterocycles
A review on the applications of tert-butanesulfinamide in synthesizing N-heterocycles through sulfinimines showcases methodologies for creating structurally diverse piperidines and pyrrolidines, among others. This suggests that compounds like "(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride" could play a role in synthesizing new pharmacologically active N-heterocycles (R. Philip et al., 2020).
Hepatoprotective and Nephroprotective Activities
Chrysin and related compounds have been studied for their hepatoprotective and nephroprotective activities against various drugs and toxic agents. By extension, studying similar compounds for their protective effects on liver and kidney tissues could be a valuable avenue of research (Ravindrababu Pingili et al., 2019).
Central Nervous System (CNS) Acting Drugs
The identification of functional chemical groups that serve as lead molecules for synthesizing compounds with CNS activity points to the potential of compounds with complex heterocyclic structures, like the one , to act on the CNS. This opens up research avenues in developing new treatments for CNS disorders (S. Saganuwan, 2017).
Eigenschaften
IUPAC Name |
6-chloro-N-methyl-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-15(8-3-2-4-12-6-8)10-5-9(11)13-7-14-10;/h5,7-8,12H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXMPXHQVKPTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)C2=CC(=NC=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2570245.png)
![3-(2-fluorobenzyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2570246.png)

![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2570253.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2570254.png)

![1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2570257.png)
![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2570258.png)
![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2570260.png)
![13-Butyl-8-(4-chlorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2570262.png)